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Compound of Interest

Compound Name: 1,2,3-Trichloro-2-methylpropane

Cat. No.: B1208359

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted
spectroscopic data for 2-methyl-1,2,3-trichloropropane (CAS No: 1871-58-5). Due to the limited
availability of experimental spectra in public databases, this document combines existing mass
spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR)
spectroscopic characteristics to offer a valuable resource for the identification and
characterization of this compound.

Mass Spectrometry

The electron ionization mass spectrum of 2-methyl-1,2,3-trichloropropane is available from the
NIST WebBook.[1] The spectrum is characterized by a series of fragment ions, with the
molecular ion peak being of low abundance, which is typical for halogenated alkanes that
readily undergo fragmentation.

Table 1: Mass Spectrometry Data for 2-methyl-1,2,3-trichloropropane
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miz Relative Intensity (%) Proposed Fragment
41 100 [C3Hs]*

75 80 [CsHaCI]*

77 65 [CH2Cl2]*

89 40 [CaHsCI]*

111 30 [CaH6Cl2]*

125 15 [CaH6Cl2]* fragment

[M]*, [CaH7CIs]* (Molecular

lon)

160 <5

Note: The relative intensities are estimated from the graphical representation of the spectrum
on the NIST WebBook and may vary slightly.

Experimental Protocol: Mass Spectrometry

A general protocol for obtaining a mass spectrum of a small, volatile organic compound like 2-
methyl-1,2,3-trichloropropane using Gas Chromatography-Mass Spectrometry (GC-MS) with
electron ionization is as follows:

o Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent
(e.g., dichloromethane or hexane).

¢ Instrumentation: Utilize a GC-MS system equipped with a capillary column (e.g., DB-5ms)
and a mass spectrometer with an electron ionization source.

e GC Conditions:

[¢]

Injector Temperature: 250 °C

[¢]

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a
rate of 10 °C/min.

[¢]

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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» MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: Scan from m/z 35 to 300.
o lon Source Temperature: 230 °C.
o Transfer Line Temperature: 280 °C.

o Data Acquisition and Analysis: Acquire the total ion chromatogram (TIC) and the mass
spectrum of the analyte peak. The resulting spectrum is then compared with library data or
analyzed for fragmentation patterns to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental *H and 13C NMR spectra for 2-methyl-1,2,3-trichloropropane are not readily
available in public spectral databases. However, the expected chemical shifts and splitting
patterns can be predicted based on the molecular structure.

Predicted *H NMR Spectrum

The *H NMR spectrum is expected to show three distinct signals corresponding to the three
non-equivalent sets of protons in the molecule.

Table 2: Predicted *H NMR Data for 2-methyl-1,2,3-trichloropropane

Predicted Chemical

Proton Assignment Shift (5, ppm) Multiplicity Integration
-CHs ~1.6 Singlet 3H
-CH2CI (C1) ~3.8 Doublet 2H
-CH2ClI (C3) ~3.8 Doublet 2H

The two -CH2zCl groups are diastereotopic and may exhibit slightly different chemical shifts or a
more complex splitting pattern (AB quartet) depending on the solvent and spectrometer

frequency.
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Predicted *C NMR Spectrum

The 13C NMR spectrum is expected to display four signals, one for each of the unique carbon
atoms in the structure.

Table 3: Predicted 13C NMR Data for 2-methyl-1,2,3-trichloropropane

Carbon Assignment Predicted Chemical Shift (8, ppm)
-CHs ~25-35
-CH:ClI ~50-60
>C(Cl)- ~70-80
Quaternary Carbon (C2) ~80-90

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring *H and 3C NMR spectra of a chlorinated alkane is as follows:

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a
deuterated solvent (e.g., CDCIs) in a standard 5 mm NMR tube. Add a small amount of
tetramethylsilane (TMS) as an internal standard (& 0.00 ppm).

 Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
e 'H NMR Acquisition:
o Acquire the spectrum using a standard pulse sequence.

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10
ppm).

o Use a sufficient number of scans to obtain a good signal-to-noise ratio.
e 13C NMR Acquisition:

o Acquire the spectrum using a proton-decoupled pulse sequence.
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o Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150
ppm).

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

» Data Processing: Process the raw data by applying a Fourier transform, phasing the
spectrum, and integrating the signals (for *H NMR).

Infrared (IR) Spectroscopy

An experimental IR spectrum for 2-methyl-1,2,3-trichloropropane is not readily available. The
predicted characteristic absorption bands are based on the functional groups present in the

molecule.

Table 4: Predicted IR Absorption Bands for 2-methyl-1,2,3-trichloropropane

I Predicted Absorption .
Vibrational Mode Intensity
Range (cm™)

C-H stretch (alkane) 2960-2850 Strong
C-H bend (CHs and CHz2) 1470-1370 Medium
C-Cl stretch 850-550 Strong

Experimental Protocol: IR Spectroscopy

A general protocol for obtaining an IR spectrum of a liquid sample like 2-methyl-1,2,3-
trichloropropane is as follows:

o Sample Preparation: For a neat liquid, a small drop of the sample can be placed between
two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, for a solution, dissolve the
sample in a suitable IR-transparent solvent (e.g., CCla or CSz).

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition:
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o Record a background spectrum of the empty salt plates or the solvent.
o Place the sample in the spectrometer and record the sample spectrum.

o The instrument software will automatically subtract the background spectrum from the
sample spectrum.

e Spectral Range: Scan the mid-infrared region, typically from 4000 to 400 cm™2.

o Data Analysis: Identify the characteristic absorption bands and correlate them to the
functional groups present in the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic identification of a
chemical compound.
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General Workflow for Spectroscopic Identification
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A generalized workflow for the spectroscopic identification of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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